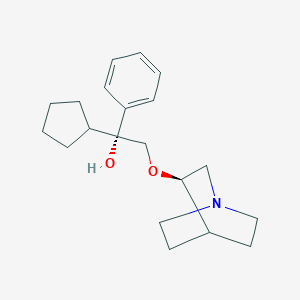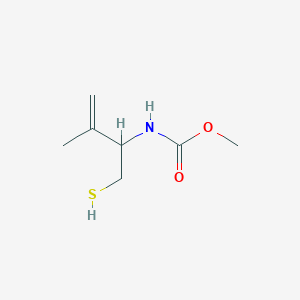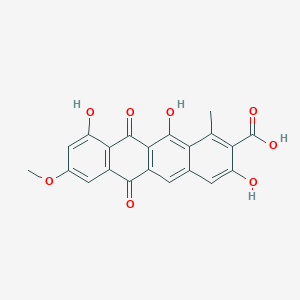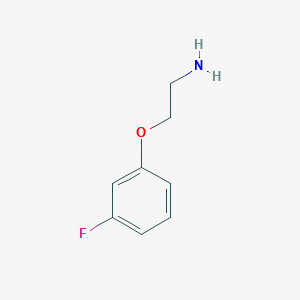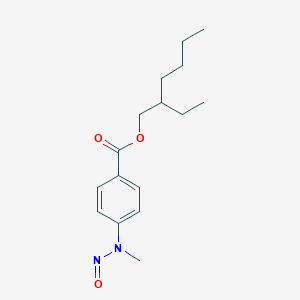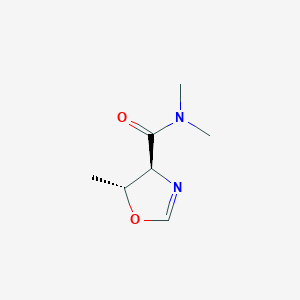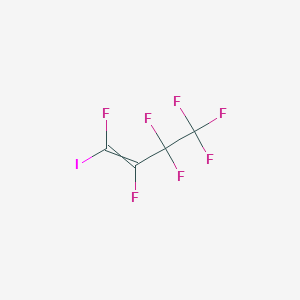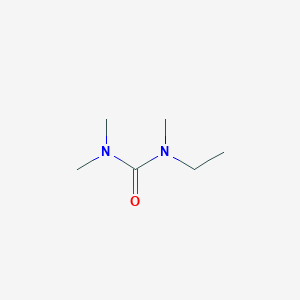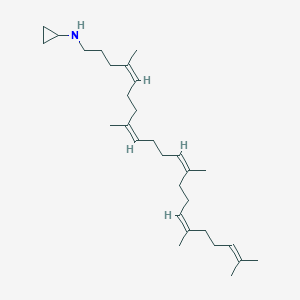
Trisnorsqualene CA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks. It has gained attention in the scientific community due to its potential applications in medicine, cosmetics, and biotechnology. Trisnorsqualene CA belongs to the family of squalene compounds, which are widely used in the pharmaceutical and cosmetic industries.
Wirkmechanismus
The mechanism of action of trisnorsqualene CA is not fully understood, but it is believed to work by regulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation. Trisnorsqualene CA has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Biochemische Und Physiologische Effekte
Trisnorsqualene CA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both involved in the development of many diseases. Trisnorsqualene CA has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Trisnorsqualene CA has several advantages for lab experiments. It is a natural compound that is readily available from the liver oil of deep-sea sharks. Trisnorsqualene CA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of trisnorsqualene CA is that it is not very water-soluble, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on trisnorsqualene CA. One direction is to further investigate its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in many diseases. Additionally, more research is needed to fully understand the mechanism of action of trisnorsqualene CA and how it interacts with other compounds in the body.
Conclusion
In conclusion, trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks that has potential applications in medicine, cosmetics, and biotechnology. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the treatment of many diseases. Trisnorsqualene CA has several advantages for lab experiments, but its limited water solubility can pose a challenge. Future research on trisnorsqualene CA could lead to new treatments for a range of diseases and a better understanding of its mechanism of action.
Synthesemethoden
Trisnorsqualene CA can be synthesized from 3,4-didehydrosqualene, which is obtained from the liver oil of deep-sea sharks. The synthesis method involves several steps, including hydrogenation, isomerization, and dehydrogenation. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Trisnorsqualene CA has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Trisnorsqualene CA has also been studied for its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
123594-76-3 |
|---|---|
Produktname |
Trisnorsqualene CA |
Molekularformel |
C30H51N |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14-,27-15-,28-19-,29-20- |
InChI-Schlüssel |
AWTJYTFLSJBJTO-BOAQROBCSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCNC1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Synonyme |
trisnorsqualene CA trisnorsqualene cyclopropylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

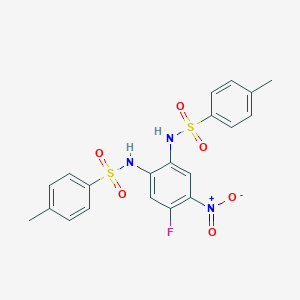
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

